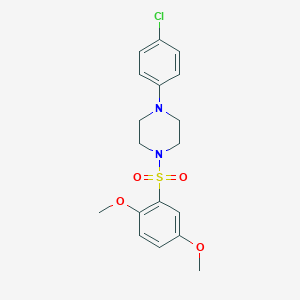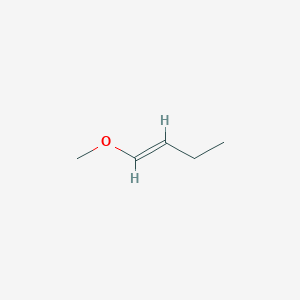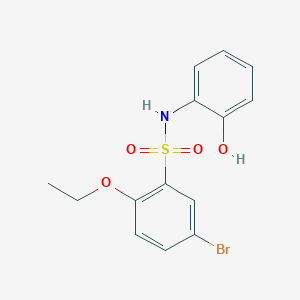
Mexicanolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mexicanolide is a compound derived from the heartwood of Cedrela odorata, a species belonging to the Meliaceae family.
Méthodes De Préparation
The preparation of Mexicanolide involves the extraction from the heartwood of Cedrela odorata trees. The synthetic routes and reaction conditions for this compound are detailed in various studies. Typically, the extraction process involves the use of organic solvents to isolate the compound from the wood. Industrial production methods focus on optimizing the yield and purity of the compound through controlled extraction and purification processes .
Analyse Des Réactions Chimiques
Mexicanolide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of ketones and aldehydes, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
Mexicanolide has a wide range of scientific research applications. In chemistry, it is studied for its unique molecular structure and reactivity. In biology, it has been investigated for its potential insecticidal and antifeedant properties, making it a candidate for natural pest control solutions. In medicine, research has focused on its potential antimalarial and antitripanocidal effects. Additionally, the compound has industrial applications, particularly in the development of bioactive materials and natural product-based pesticides .
Mécanisme D'action
The mechanism of action of Mexicanolide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the inhibition of certain enzymes and disruption of cellular processes in target organisms. For example, its insecticidal properties are attributed to its ability to interfere with the normal functioning of insect nervous systems, leading to paralysis and death .
Comparaison Avec Des Composés Similaires
Mexicanolide is often compared with other similar compounds, particularly those within the Meliaceae family. Similar compounds include limonoids and triterpenoids, which share structural features and biological activities. this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Other similar compounds include gedunin and methyl angolensate, which are also derived from the heartwood of Cedrela species .
Propriétés
Numéro CAS |
1915-67-9 |
|---|---|
Formule moléculaire |
C27H32O7 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
methyl 2-[(2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |
InChI |
InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,13,16-17,19,24H,6,8,10-12H2,1-5H3/t16-,17-,19-,24-,26+,27?/m0/s1 |
Clé InChI |
DNFJSIPZGYBGON-WQHNEYGDSA-N |
SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |
SMILES isomérique |
C[C@@]12CC[C@H]3C(=C1CC(=O)O[C@H]2C4=COC=C4)C[C@H]5C(=O)C([C@@H](C3(C5=O)C)CC(=O)OC)(C)C |
SMILES canonique |
CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |
Synonymes |
mexicanolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)


![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)
![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)



